1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and trifluoromethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is then further functionalized . The synthesis involves:
Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid-capturer.
Cyclization: The acylated product is cyclized in a mixed solvent of methanol and water.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. The use of flow reactors for lithiation and subsequent functionalization with various electrophiles is a common approach . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation and lithiation are common substitution reactions, with reagents like N-bromosuccinimide (NBS) and organolithium compounds.
Major Products: The major products formed from these reactions include various functionalized pyrazole derivatives, such as aldehydes, acids, boron pinacolates, lithium sulfinates, and sulfonyl chlorides .
Scientific Research Applications
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole
- 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone (Fluridone)
Uniqueness: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is unique due to its dual pyrazole structure and the presence of both methyl and trifluoromethyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F3N5 with a molecular weight of 273.26 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H14F3N5 |
Molecular Weight | 273.26 g/mol |
IUPAC Name | This compound |
InChI Key | OKRLQGFUKAOEKS-UHFFFAOYSA-N |
The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory processes. The trifluoromethyl group is believed to enhance membrane permeability, allowing the compound to effectively reach intracellular targets.
Key Mechanisms:
- COX Inhibition : Similar pyrazole derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, contributing to their anti-inflammatory effects.
Anti-inflammatory Effects
Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory agents. For instance, compounds structurally similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Case Study:
A study evaluating a series of pyrazole derivatives found that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example, one derivative showed an IC50 value of 54.65 μg/mL against COX enzymes, indicating potent anti-inflammatory activity .
Analgesic Properties
The analgesic properties of pyrazole derivatives have also been documented. In vivo studies demonstrated that specific pyrazole compounds significantly reduced pain responses in animal models.
Case Study:
In a controlled study, a related pyrazole compound was tested for its analgesic effects using the formalin test in rats, resulting in a marked reduction in pain scores compared to controls .
Therapeutic Potential
The therapeutic implications of this compound extend beyond anti-inflammatory and analgesic activities. Its unique structure suggests potential applications in treating various conditions:
- Cancer Therapy : Preliminary studies indicate that certain pyrazole derivatives may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.
Properties
Molecular Formula |
C10H12F3N5 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12F3N5/c1-17-6-7(4-15-17)14-5-8-3-9(10(11,12)13)16-18(8)2/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
MZHHOWAGGXUFME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.